Sulfamethoxazole-d4
Overview
Description
Sulfamethoxazole-d4: is a deuterium-labeled derivative of sulfamethoxazole, a sulfonamide bacteriostatic antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of sulfamethoxazole due to its isotopic labeling, which allows for precise tracking in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sulfamethoxazole-d4 typically involves isotopic exchange reactions. One common method is to react sulfamethoxazole with deuterium oxide (D2O) under specific conditions to replace hydrogen atoms with deuterium atoms. This process may require repeated reactions and distillations to achieve the desired level of deuterium incorporation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and controlled environments to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to facilitate efficient isotopic exchange .
Chemical Reactions Analysis
Types of Reactions: Sulfamethoxazole-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous solution
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Sulfamethoxazole-d4 is used to study the chemical behavior and reaction mechanisms of sulfamethoxazole. Its isotopic labeling allows for detailed analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Biology: In biological research, this compound is employed to investigate the metabolic pathways and biotransformation of sulfamethoxazole in living organisms. It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug .
Medicine: this compound is used in pharmacokinetic studies to evaluate the drug’s behavior in the human body. It aids in the development of new formulations and dosing regimens by providing precise data on drug metabolism and clearance .
Industry: In the pharmaceutical industry, this compound is utilized in quality control and validation processes. It serves as an internal standard in analytical methods to ensure the accuracy and reliability of drug assays .
Mechanism of Action
Sulfamethoxazole-d4, like sulfamethoxazole, inhibits bacterial dihydropteroate synthase, an enzyme involved in the synthesis of dihydrofolic acid. By mimicking para-aminobenzoic acid (PABA), it competitively inhibits the enzyme, thereby blocking the production of dihydrofolic acid, which is essential for bacterial growth and replication . This inhibition disrupts the folate synthesis pathway, leading to bacteriostatic effects .
Comparison with Similar Compounds
Sulfamethoxazole: The non-deuterated form, widely used as an antibiotic.
Sulfadiazine: Another sulfonamide antibiotic with similar bacteriostatic properties.
Sulfamethizole: A sulfonamide antibiotic with a slightly different spectrum of activity
Uniqueness: Sulfamethoxazole-d4 is unique due to its isotopic labeling, which allows for precise tracking in biological systems. This feature makes it invaluable in pharmacokinetic and metabolic studies, providing insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13)/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKIGFTWXXRPMT-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NOC(=C2)C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016780 | |
Record name | Sulfamethoxazole-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-86-1, 2702538-04-1 | |
Record name | 4-Amino-N-(5-methyl-3-isoxazolyl)benzene-2,3,5,6-d4-sulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfamethoxazole-D4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2,3,5,6-tetradeuterio-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.